molecular formula C12H8N2O B1330346 2-(2-Pyridyl)benzoxazole CAS No. 32959-62-9

2-(2-Pyridyl)benzoxazole

Cat. No.: B1330346
CAS No.: 32959-62-9
M. Wt: 196.2 g/mol
InChI Key: WELSCYIRWKBEBZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-(2-Pyridyl)benzoxazole is a heterocyclic compound that has been found to have diverse therapeutic applications . The primary targets of this compound are often key biological targets implicated in diseases such as cancer . It has been reported that many active compounds synthesized with a benzoxazole backbone, including this compound, have shown to be potent towards cancer .

Mode of Action

The interaction of this compound with its targets results in significant changes. The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction can lead to an inhibitory effect on cell growth .

Biochemical Pathways

The biochemical pathways affected by this compound and their downstream effects are primarily related to its anticancer activity. The compound has been found to have a very active anti-cancer activity, affecting various human cancer cell lines . The exact biochemical pathways and their downstream effects can vary depending on the specific derivative of benzoxazole and the type of cancer cells.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its anticancer activity. It has been reported that certain compounds with a benzoxazole backbone can produce an accumulation of cells in the S phase and reduce the ratio of cells in the G2/M phase . This indicates that this compound may exert its inhibitory effect on cell growth through a similar mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Pyridyl)benzoxazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with 2-pyridinecarboxaldehyde under acidic conditions . Another method includes the use of metal catalysts such as palladium or ruthenium complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridyl)benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted benzoxazole compounds .

Comparison with Similar Compounds

2-(2-Pyridyl)benzoxazole is compared with other similar compounds such as:

  • 2-(2-Pyridyl)benzimidazole
  • 2-(2-Pyridyl)benzothiazole
  • This compound derivatives

These compounds share similar structural features but differ in their biological activities and chemical reactivity. This compound is unique due to its versatile applications in various fields and its potent biological activities .

Properties

IUPAC Name

2-pyridin-2-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELSCYIRWKBEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186611
Record name Benzoxazole, 2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32959-62-9
Record name Benzoxazole, 2-(2-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032959629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of o-aminophenol (10.9 g, 0.1 mole), picolinic acid (12.3 g, 0.1 mole) and polyphosphoric acid (275 g) is heated under a nitrogen atmosphere at 210° C for 3 hours. The mixture is then cooled to 160° C and slowly poured into 1 liter of water. The mixture is neutralized with 50% sodium hydroxide solution yielding 15.4 g of the title compound as a crystalline solid, melting point 105°-107° C.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-(2-Pyridyl)benzoxazole (PBO) is an organic compound with the molecular formula C12H8N2O and a molecular weight of 196.20 g/mol. It features a benzoxazole ring system linked to a pyridine ring. Spectroscopic data, including IR, 1H NMR, and 13C NMR, have been reported for PBO and its metal complexes. [, , , , ]

ANone: PBO acts as a bidentate ligand, coordinating to metal centers like palladium, ruthenium, and copper. These PBO-metal complexes have been investigated for their catalytic activities in various reactions:

  • Mizoroki-Heck Reaction: PBO-PdCl2 complexes show activity in Mizoroki-Heck reactions, although their activity is influenced by ligand dissociation tendencies. []
  • Transfer Hydrogenation of Ketones: PBO-ruthenium complexes, particularly those with PPh3 ligands, have demonstrated catalytic activity in transfer hydrogenation reactions of ketones using 2-propanol. []
  • Hydrogenation of Alkenes and Alkynes: PBO-palladium complexes exhibit catalytic activity in hydrogenation reactions. These complexes facilitate the hydrogenation of terminal alkenes, which is often accompanied by isomerization to internal isomers. Additionally, they catalyze the two-step hydrogenation of alkynes, first producing alkenes and subsequently alkanes. []
  • Baeyer-Villiger Oxidation: Iron(II) complexes with PBO as a ligand, such as [FeII(PBO)2(CF3SO3)2], have been studied for their role in catalyzing Baeyer-Villiger oxidations of cycloketones using dioxygen. This process involves the cooxidation of aldehydes and peroxycarboxylic acids, with key intermediates including (μ-1,2-peroxo)diiron(III), acylperoxo- and iodosylbenzene-iron(III) species. []

A: Research suggests that the heteroatom in the azole ring of 2-(2-pyridyl)azole ligands influences the reactivity of rhenium complexes. Specifically, the rate of oxygen atom transfer from Re(V)O to tertiary phosphines increases with the electronegativity of the azole heteroatom (O > S). This indicates that PBO, with the oxygen heteroatom, might promote faster oxygen atom transfer compared to its 2-(2-pyridyl)benzthiazole counterpart. []

A: PBO-metal complexes have been investigated for their luminescent properties. For example:* Cu(I) complexes: Mononuclear Cu(I) complexes with PBO and triphenylphosphine exhibit tunable green to yellow photoluminescence, with emission maxima influenced by the N-heterocyclic ligands. [, ]* Os(II) complexes: Os(II) complexes incorporating PBO as a diimine ligand display phosphorescence attributed to mixed halide-to-ligand and metal-to-ligand transitions. These complexes have been explored for their potential applications as phosphors in organic light emitting diodes (OLEDs). []

A: Studies on a ternary copper(II) complex containing PBO, glycinate, and water suggest that this complex can interact with DNA through an intercalative binding mode. This interaction has been investigated using electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. []

A: * Ternary copper(II) complexes: A ternary copper(II) complex with PBO and L-alaninate has shown good antibacterial activity against both Gram-negative (X. oryzae, Salmonella, E. coli) and Gram-positive (B. subtilis, S. aureus, B. thuringiensis) bacteria. Notably, the complex exhibited greater antibacterial activity compared to free PBO and copper(II) perchlorate salt. []* Copper(II) complex with glycinate: Similar antibacterial activity was observed for a copper(II) complex containing PBO and glycinate against a range of Gram-positive and Gram-negative bacteria. []

A: Yes, Density Functional Theory (DFT) calculations were employed to investigate the dipole moments of PBO-ruthenium complexes, revealing a correlation between dipole moments and catalytic activities in the transfer hydrogenation of ketones. []

ANone: While specific information on the environmental impact and degradation of PBO is limited in the provided research, responsible practices for handling and disposal should be followed due to its potential to form metal complexes with various metals. Further research is needed to fully understand its ecotoxicological effects and develop strategies to mitigate any negative impacts.

ANone: Various analytical techniques have been employed to characterize and quantify PBO and its metal complexes. These include:

  • Single X-ray crystallography: To determine the solid-state structures of PBO complexes. [, , , , , , ]
  • 1H NMR spectroscopy: To analyze ligand dissociation in solution. [, , , , ]
  • UV-Vis spectroscopy: To study electronic transitions and interactions with DNA. [, , , , , ]
  • Fluorescence spectroscopy: To investigate photoluminescence and DNA interactions. [, , ]
  • Electrochemistry (Cyclic voltammetry): To determine redox potentials and study electron transfer properties. [, , , ]
  • IR spectroscopy: To identify functional groups and characterize metal-ligand bonding. [, , , , ]

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